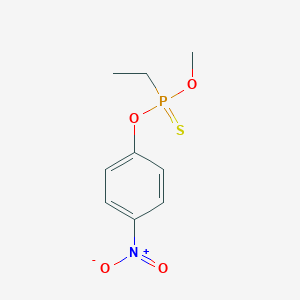
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate is an organophosphorus compound known for its use as an insecticide. It is a member of the phosphonothioate class and is characterized by its light yellow crystalline powder appearance . The compound is primarily used to control pests such as the European corn borer, rice stem borer, bollworm, tobacco budworm, and boll weevil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(4-nitrophenyl) ethylphosphonothioate involves the reaction of O-ethyl phenylphosphonothioate with 4-nitrophenol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-60°C and using an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to ensure complete reaction and high yield. The product is then purified through recrystallization or distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding phosphonate derivative.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom or the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of O-Methyl O-(4-nitrophenyl) ethylphosphonate.
Reduction: Formation of O-Methyl O-(4-aminophenyl) ethylphosphonothioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate has several scientific research applications:
Chemistry: Used as a reference material in chromatography and mass spectrometry for the analysis of pesticide residues.
Biology: Studied for its effects on acetylcholinesterase activity and its potential use in pest control.
Industry: Employed in the development of new insecticides and pest control formulations.
Mechanism of Action
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine, an excitatory neurotransmitter. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to hyperexcitation and eventual paralysis of the target pests . The compound’s lipophilic nature allows it to readily enter the nervous system and bind to the active site of acetylcholinesterase .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Similar in structure but with an ethyl group instead of a methyl group.
O-Ethyl O-(4-nitrophenyl) phenylphosphonate: Contains an oxygen atom in place of the sulfur atom.
Uniqueness
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase effectively makes it a potent insecticide, and its structural variations allow for targeted pest control applications .
Properties
CAS No. |
920517-96-0 |
|---|---|
Molecular Formula |
C9H12NO4PS |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
ethyl-methoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12NO4PS/c1-3-15(16,13-2)14-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
InChI Key |
ZIYHFBLGTOLHPP-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)

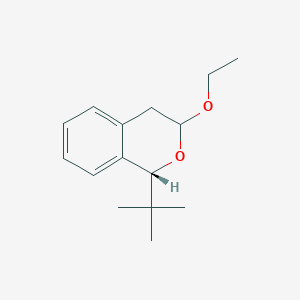
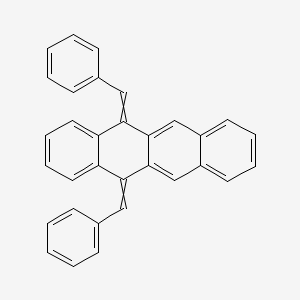
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
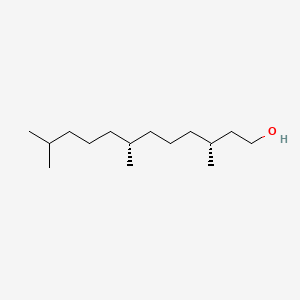
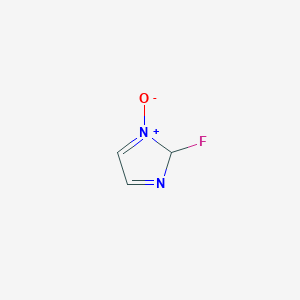
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)
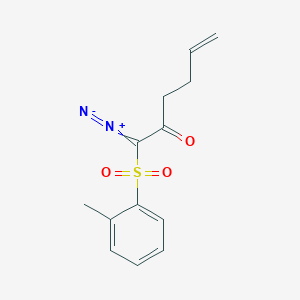
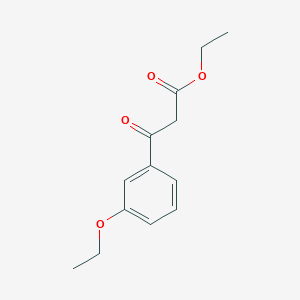

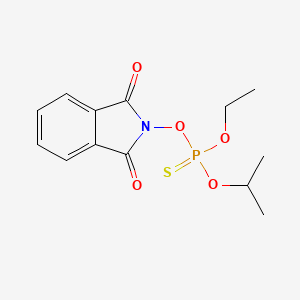
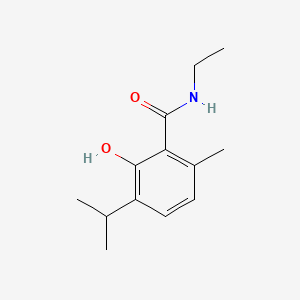
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)
